Product packaging for 6-Bromoimidazo[1,2-a]pyridin-8-amine(Cat. No.:CAS No. 676371-00-9)

6-Bromoimidazo[1,2-a]pyridin-8-amine

Numéro de catalogue: B1287906
Numéro CAS: 676371-00-9
Poids moléculaire: 212.05 g/mol
Clé InChI: NBHRWSCVWCCKDN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Bromoimidazo[1,2-a]pyridin-8-amine (CAS 676371-00-9) is a brominated heterocyclic compound featuring fused imidazole and pyridine rings. Its molecular formula is C₇H₆BrN₃, with a molecular weight of 212.05 g/mol.

Synthesis: The compound is synthesized via cyclization of 5-bromo-2,3-diaminopyridine with chloroacetaldehyde in ethanol under reflux, followed by purification using recrystallization . Alternative routes involve Boc-protection using tert-butyl carbamate (Boc₂O) and sodium bis(trimethylsilyl)amide (NaHMDS) in THF, yielding a protected derivative (67% yield) .

Structural Features: X-ray crystallography reveals a planar structure with three independent molecules in the unit cell. The amino group participates in N–H⋯N hydrogen bonding, forming a layered crystal lattice .

Applications: It serves as a key intermediate in medicinal chemistry, notably as a cyclin-dependent kinase-2 (CDK2) inhibitor . Commercial suppliers offer it at ≥97% purity for research applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrN3 B1287906 6-Bromoimidazo[1,2-a]pyridin-8-amine CAS No. 676371-00-9

Propriétés

IUPAC Name

6-bromoimidazo[1,2-a]pyridin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-5-3-6(9)7-10-1-2-11(7)4-5/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHRWSCVWCCKDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590485
Record name 6-Bromoimidazo[1,2-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676371-00-9
Record name 6-Bromoimidazo[1,2-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Method A: Condensation Reaction

  • Reagents : 2-amino-5-bromopyridine, bromoacetaldehyde diethyl acetal, hydrobromic acid.

  • Procedure :

    • Dissolve 3 grams of 2-amino-5-bromopyridine in a mixed solution of ethanol and water.
    • Add bromoacetaldehyde diethyl acetal (5.13 g) and hydrobromic acid (3 mL).
    • Heat the mixture to 100 °C for 8 hours.
  • Yield : Approximately 87% after purification by column chromatography.

Method B: Palladium-Catalyzed Aminocarbonylation

This method utilizes a palladium-catalyzed process for introducing functional groups at specific positions on the imidazo-pyridine framework.

  • Reagents : Iodo derivatives of imidazo[1,2-a]pyridine, aliphatic amines.

  • Procedure :

    • Start with iodo derivatives obtained from the condensation of iodo-2-aminopyridines with chloroacetaldehyde.
    • Conduct aminocarbonylation using a recyclable palladium catalyst supported on an ionic liquid phase.
  • Yield : Variable yields depending on reaction conditions, with good selectivity achieved under optimized conditions.

Method C: One-Pot Synthesis

This method combines multiple steps into a single reaction vessel, enhancing efficiency.

  • Reagents : 2-aminopyridine, α-bromoketones.

  • Procedure :

    • React 2-aminopyridine with N,N-dimethylformamide dimethyl acetal to form an intermediate.
    • Condense the intermediate with active electrophiles such as ethyl bromoacetate or bromoacetonitrile.
  • Yield : Generally ranges from 60% to 78%, influenced by solvent choice and temperature during the reaction.

The following table summarizes the key features of each preparation method:

Method Key Reagents Reaction Conditions Yield
Method A 2-amino-5-bromopyridine, bromoacetaldehyde Heat at 100 °C for 8 hours ~87%
Method B Iodo derivatives, aliphatic amines Varies (Pd-catalyzed) Variable
Method C 2-aminopyridine, α-bromoketones One-pot synthesis 60%-78%

Recent studies have focused on optimizing yields and selectivity in the synthesis of this compound:

  • Catalyst Efficiency : The use of palladium catalysts has been shown to enhance reaction rates and improve yields significantly compared to traditional methods. The recyclability of these catalysts is also a crucial factor in industrial applications.

  • Solvent Effects : The choice of solvent can dramatically influence both yield and purity. For example, replacing acetonitrile with ethanol has been reported to increase yields in certain reactions involving iodo derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

Role as an Intermediate:
6-Bromoimidazo[1,2-a]pyridin-8-amine is primarily utilized as an intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structure allows for modifications that enhance pharmacological properties.

Case Study:
Research has demonstrated the compound's effectiveness in developing drugs that inhibit cyclin-dependent kinase-2 (CDK2), which is crucial in cell cycle regulation. Inhibitors derived from this compound have shown potential in treating various cancers by inducing cell cycle arrest .

Biochemical Research

Enzyme Inhibition Studies:
The compound is employed in studies focusing on enzyme inhibition and receptor binding, contributing to a deeper understanding of biological pathways. For instance, it has been tested for its affinity towards adenosine receptors, which play a role in cognitive functions and neuroprotection .

Data Table: Enzyme Targets and Affinities

Enzyme/ReceptorAffinity (Ki)Source
Adenosine A2A Receptor50 nMBoulahjar et al., 2020
CDK2IC50 = 12 µMDwyer et al., 2007

Material Science

Organic Semiconductors:
In material science, this compound is used to create organic semiconductors. These materials are essential for developing electronic devices due to their favorable electrical properties.

Application Example:
The compound has been incorporated into polymer matrices to enhance the performance of organic light-emitting diodes (OLEDs), showcasing its versatility beyond traditional applications .

Agricultural Chemistry

Agrochemical Formulations:
This compound finds applications in formulating agrochemicals aimed at improving crop protection against pests and diseases. Its efficacy as a pesticide or herbicide precursor has been explored in several studies.

Impact Assessment:
Field trials have indicated that formulations containing derivatives of this compound exhibit improved pest resistance compared to conventional agents .

Diagnostic Tools

Development of Imaging Agents:
this compound is integral in the synthesis of diagnostic agents used for advanced imaging techniques. These agents assist in the detection of specific diseases through enhanced imaging contrast.

Research Findings:
Studies have shown that compounds derived from this scaffold can improve the sensitivity and specificity of imaging modalities like MRI and PET scans .

Mécanisme D'action

The mechanism of action of 6-Bromoimidazo[1,2-a]pyridin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, thereby modulating their activity. The compound can inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Structural Analogues: Bromine and Amino Group Positional Isomers

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Properties
6-Bromoimidazo[1,2-a]pyridin-8-amine 676371-00-9 Br at C6, NH₂ at C8 212.05 Planar structure, CDK2 inhibition
6-Bromoimidazo[1,2-a]pyridin-2-amine 947248-52-4 Br at C6, NH₂ at C2 212.05 Synthesized via LiOH-mediated deprotection; higher lipophilicity (XLogP3 = 2.1)
3-Bromoimidazo[1,2-a]pyridin-8-amine 1232431-81-0 Br at C3, NH₂ at C8 212.05 Enhanced reactivity due to bromine proximity to NH₂; potential kinase targeting
6,8-Dibromoimidazo[1,2-a]pyridine 1202450-63-2 Br at C6 and C8 290.95 Increased steric hindrance; used in cross-coupling reactions

Key Observations :

  • Positional Isomerism : Bromine at C6 (parent compound) vs. C3 (CAS 1232431-81-0) alters electronic effects. The C3-Br derivative shows higher electrophilicity, enhancing reactivity in Suzuki-Miyaura couplings .
  • Amino Group Placement: NH₂ at C8 (parent) vs. C2 (CAS 947248-52-4) affects hydrogen-bonding capacity and solubility. The C8-NH₂ group facilitates CDK2 binding via N–H⋯N interactions .

Functionalized Derivatives: Substituent Effects

Compound Name Substituents Synthesis Method Yield Purity (%) Applications
2,6-bis(2-Furyl)imidazo[1,2-a]pyridin-8-amine (19) 2-Furyl at C2 and C6 Suzuki coupling 9% 95–99 Privileged structure for kinase inhibitors
2-(3,4-Dimethoxyphenyl)-6-phenethylimidazo[1,2-a]pyridin-8-amine (24) 3,4-Dimethoxyphenyl at C2, phenethyl at C6 Catalytic hydrogenation 30% 99 Anticancer lead compound
8-Amino-2-(3,4-dimethoxyphenyl)-N-(3-(piperidin-1-yl)propyl)imidazo[1,2-a]pyridine-6-carboxamide (38) Carboxamide at C6, piperidine at C8 Amide coupling 55% 99 Improved bioavailability for CNS targets

Key Observations :

  • Electronic Effects : Electron-donating groups (e.g., 3,4-dimethoxyphenyl) enhance π-stacking interactions with biological targets .
  • Steric Effects : Bulky substituents (e.g., phenethyl) reduce reaction yields (9% for compound 19 vs. 30% for compound 20) due to steric hindrance in cross-coupling .

Heterocyclic Analogues: Pyridine vs. Pyrimidine Frameworks

Compound Name Core Structure Molecular Formula Key Differences
This compound Imidazo[1,2-a]pyridine C₇H₆BrN₃ Planar structure with N–H⋯N hydrogen bonds
6-Bromoimidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyrimidine C₆H₄BrN₃ Pyrimidine core increases polarity; used in nucleotide mimics
Imidazo[1,2-a]pyrazin-8-amine Imidazo[1,2-a]pyrazine C₆H₅N₅ Adenine-mimetic scaffold; synthesized via Groebke-Blackburn-Bienaymé reaction

Key Observations :

  • Polarity : Pyrimidine and pyrazine derivatives exhibit higher solubility than pyridine analogues due to additional nitrogen atoms .
  • Biological Mimicry : Imidazo[1,2-a]pyrazin-8-amine mimics adenine, making it valuable for nucleotide-based drug design .

Activité Biologique

6-Bromoimidazo[1,2-a]pyridin-8-amine is a heterocyclic compound notable for its potential biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This compound has garnered interest in medicinal chemistry due to its structural features and the therapeutic possibilities it presents.

Chemical Structure and Properties

This compound features a bromine atom at the sixth position and an amino group at the eighth position of the imidazo[1,2-a]pyridine framework. Its molecular formula is C7H6BrN3\text{C}_7\text{H}_6\text{BrN}_3, with a molecular weight of approximately 212.05 g/mol. The compound crystallizes in a planar structure with significant hydrogen bonding interactions, contributing to its stability and biological activity .

The biological activity of this compound is primarily attributed to its inhibition of CDK2. This inhibition can lead to antiproliferative effects against various cancer cell lines, including melanoma . The compound's interaction with CDK2 involves binding to the active site, thereby preventing substrate phosphorylation and disrupting cell cycle progression .

Interaction Studies

Research has focused on the binding affinity of this compound towards CDK2 and other molecular targets. Techniques such as molecular docking and biochemical assays have been employed to elucidate its mechanism of action . The compound's selectivity for CDK2 over other kinases enhances its potential as a therapeutic agent.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Description Reference
CDK2 Inhibition Significant inhibitor of CDK2, leading to antiproliferative effects in cancer cell lines.
Binding Affinity Demonstrated strong binding affinity towards CDK2, confirmed through docking studies.
Structural Stability Exhibits stable planar configuration with hydrogen bonding interactions in crystal form.
Potential Therapeutic Uses Investigated for applications in oncology due to its mechanism of action against cell proliferation.

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

  • In Vitro Studies : Research indicated that this compound effectively inhibited cell proliferation in melanoma cell lines, demonstrating IC50 values in the low micromolar range .
  • Mechanistic Insights : A study highlighted that the compound's interaction with CDK2 leads to G1 phase arrest in the cell cycle, providing insights into its potential use as an anticancer agent .
  • Comparative Analysis : When compared to structurally similar compounds, this compound exhibited superior inhibitory effects on CDK2 due to its unique substitution pattern .

Q & A

Q. What are the optimized synthetic routes for 6-Bromoimidazo[1,2-a]pyridin-8-amine, and how do reaction conditions influence yield?

Methodological Answer: Two primary methods are reported:

  • Method A (Condensation Approach): Reacting 5-bromo-2,3-diaminopyridine with chloroacetaldehyde in ethanol under reflux with NaHCO₃ as a base. The reaction is monitored via TLC, and the product is isolated via dichloromethane extraction and recrystallization (65% yield) .
  • Method B (Halogenation Approach): Halogenation at the 3-position of polymer-bound imidazo[1,2-a]pyridine derivatives using α-haloketones, followed by cleavage from the solid support .

Key Considerations:

  • Temperature Control: Heating at reflux (Method A) ensures complete cyclization.
  • Base Selection: NaHCO₃ minimizes side reactions compared to stronger bases.
  • Purification: Recrystallization from hexane (Method A) or chloroform/methanol (Method B) improves purity .

Table 1: Comparison of Synthetic Methods

ParameterMethod A Method B
Starting Material5-Bromo-2,3-diaminopyridinePolymer-bound derivative
SolventEthanolSolid-phase matrix
Yield65%Not specified
ScalabilityModerateHigh (solid-phase advantages)

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions are critical?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) at 100 K reveals:

  • Planarity: Three independent molecules in the asymmetric unit exhibit near-planar geometry (r.m.s. deviation <0.024 Å) .
  • Hydrogen Bonding: N–H⋯N interactions between amine groups and pyridine N-atoms create layered structures. Two molecules donate one H-bond each, while the third donates two, influencing packing stability .
  • Pyramidal Coordination: The primary amine group adopts a pyramidal geometry, critical for hydrogen-bond donor capacity .

Experimental Protocol:

  • Data Collection: Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement: Apply riding models for C-bound H-atoms and isotropic refinement for amino H-atoms with distance restraints (N–H = 0.88 ± 0.01 Å) .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination of imidazo[1,2-a]pyridine derivatives be addressed?

Methodological Answer: Regioselectivity depends on electronic and steric factors:

  • Position 6 vs. 3 Bromination: Electron-rich positions (e.g., para to the amine group in this compound) favor electrophilic substitution. In contrast, steric hindrance at the 3-position (from polymer-bound synthesis) limits reactivity .
  • Case Study: Bromination of imidazo[1,5-a]pyrimidines with 1–2 equivalents of Br₂ at 0°C vs. RT shows preferential 3,6-dibromination under excess Br₂ (2 equiv., RT), confirmed via SCXRD .

Mitigation Strategies:

  • Computational Modeling: Use DFT calculations to predict reactive sites.
  • Directed Metalation: Employ directing groups (e.g., amides) to control bromine placement .

Q. How do structural modifications of this compound impact its biological activity (e.g., CDK2 inhibition)?

Methodological Answer:

  • Key Pharmacophore Features: The amine group at position 8 and bromine at position 6 are critical for binding to CDK2’s ATP pocket. Pyramidal amine geometry enhances H-bonding with Asp86 and Lys89 residues .
  • Derivative Synthesis: Replace the bromine with trifluoromethyl groups (e.g., 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine) to modulate lipophilicity and binding affinity .

Experimental Validation:

  • Kinase Assays: Measure IC₅₀ values using fluorescence-based kinase activity assays.
  • SAR Studies: Compare inhibitory potency of bromo vs. chloro/trifluoromethyl analogs .

Q. How can computational methods streamline the design of novel imidazo[1,2-a]pyridine derivatives?

Methodological Answer:

  • Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediates for halogenation or cyclization steps .
  • High-Throughput Screening (HTS): Apply machine learning to analyze reaction databases (e.g., Reaxys) and identify optimal conditions for Groebke-Blackburn-Bienaymé multicomponent reactions .

Case Study:
ICReDD’s integrated approach combines computational screening with experimental validation to reduce trial-and-error synthesis. For example, predicting solvent effects on NaHCO₃-mediated cyclization improves yield by 15% .

Q. How should researchers resolve contradictions in bromination product distributions across studies?

Methodological Answer: Discrepancies arise from varying bromine equivalents, temperature, and solvent polarity:

  • Example: Bromination of imidazo[1,5-a]pyrimidine at 0°C yields a mixture (6b > 6-Br6b > 3-Br6b), while RT with 2 equiv. Br₂ produces 3,6-dibrominated products .

Resolution Protocol:

Reproduce Conditions: Strictly control stoichiometry (Br₂ equiv.), temperature, and reaction time.

Analytical Validation: Use LC-MS/NMR to quantify intermediates and side products.

Mechanistic Studies: Probe radical vs. ionic pathways via radical trapping agents (e.g., TEMPO) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromoimidazo[1,2-a]pyridin-8-amine
Reactant of Route 2
Reactant of Route 2
6-Bromoimidazo[1,2-a]pyridin-8-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.